molecular formula C16H17N3O3S2 B2697377 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 868218-77-3

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2697377
CAS No.: 868218-77-3
M. Wt: 363.45
InChI Key: RWAFOPJEVUGHSV-UHFFFAOYSA-N
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Description

This compound features a pyridine ring linked via a sulfanylmethyl group to a 4,5-dihydroimidazole moiety, which is further substituted with a 4-methoxybenzenesulfonyl group. Its molecular formula is C₁₇H₁₉N₃O₃S₂, and the structure integrates both aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-[[1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-22-14-4-6-15(7-5-14)24(20,21)19-10-9-18-16(19)23-12-13-3-2-8-17-11-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAFOPJEVUGHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfuryl chloride, methoxybenzene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    Compounds containing sulfonamide groups have demonstrated significant antimicrobial properties. Research has shown that derivatives of pyridine and imidazole can exhibit potent activity against various bacterial strains. For example, studies have indicated that related compounds can outperform traditional antibiotics like fluconazole against certain fungal pathogens such as Candida albicans and Rhodotorula mucilaginosa .
  • Anticancer Potential :
    The compound's structure suggests potential anticancer activity. Sulfonamides are known for their ability to inhibit carbonic anhydrase isozymes, which play a crucial role in tumor growth and metastasis . Recent studies have explored the synthesis of novel sulfonamide derivatives that exhibit cytotoxic effects against human cancer cell lines, including HCT-116 and MCF-7 .
  • Enzyme Inhibition :
    The presence of the imidazole ring can contribute to the inhibition of specific enzymes involved in disease processes. This has implications for developing inhibitors for enzymes such as carbonic anhydrase and others involved in metabolic pathways relevant to cancer and diabetes .

Case Study 1: Antifungal Activity

A study synthesized a series of pyridine-sulfonamide derivatives and evaluated their antifungal activity against clinical isolates of Candida. The results showed that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of established antifungal agents, highlighting the potential of these compounds in treating fungal infections .

Case Study 2: Anticancer Efficacy

In another study focused on anticancer agents, researchers synthesized compounds based on the imidazole-sulfonamide framework. These compounds were tested against various cancer cell lines, demonstrating promising cytotoxic effects. The structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide group could enhance anticancer activity .

Mechanism of Action

The mechanism of action of 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Sulfonyl-Imidazole-Pyridine Derivatives

The target compound’s closest analogs differ in the substituents on the benzene ring of the sulfonyl group. Key examples include:

Compound Name Substituent on Benzene Molecular Formula Molecular Weight Key Properties/Applications References
3-({[1-(4-Methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 4-Methyl C₁₇H₁₉N₃O₂S₂ 369.48 g/mol Higher lipophilicity; research chemical
3-({[1-(2-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 2-Chloro C₁₆H₁₄ClN₃OS 331.82 g/mol Enhanced electrophilicity; bioactive intermediate
DG-5128 (Hypoglycemic agent) Phenyl-ethyl linkage C₁₆H₁₉N₃·2HCl 342.27 g/mol Hypoglycemic activity; inhibits platelet aggregation

Key Observations :

  • The 4-methoxy group in the target compound improves water solubility compared to the 4-methyl analog, which is more lipophilic .

Structural-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., sulfonyl) enhance stability and binding affinity in polar environments.
  • The pyridine ring’s nitrogen atoms may facilitate hydrogen bonding or metal coordination, critical for bioactivity .

Biological Activity

The compound 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3SC_{16}H_{18}N_2O_3S, with a molecular weight of approximately 334.39 g/mol. The compound exhibits a sulfonamide functional group, which is known for its biological relevance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC16H18N2O3SC_{16}H_{18}N_2O_3S
Molecular Weight334.39 g/mol
Melting PointNot specified
Purity≥96.0% (HPLC)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through various mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form covalent bonds with nucleophiles, potentially inhibiting enzyme activity.
  • Receptor Modulation : The imidazole ring may allow for binding to receptors involved in neurotransmission or other signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Some derivatives have shown efficacy against bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other resistant pathogens. For instance, imidazopyridine derivatives have been reported as potent inhibitors of parasite PKG activity, suggesting potential use in treating infections caused by protozoa .
  • Anticancer Properties :
    • Compounds within the imidazole and pyridine classes have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anti-inflammatory Effects :
    • The sulfonamide moiety is known for its anti-inflammatory properties. Research has indicated that compounds containing this group can inhibit inflammatory mediators, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazopyridine derivatives against MRSA. Compounds similar to this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that certain derivatives led to a decrease in cell viability by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, indicating a potential pathway for therapeutic intervention.

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